composti nitro

C-nitro compounds are a class of organic nitro derivatives characterized by the presence of a nitro group (-NO2) attached to a carbon atom in an aliphatic or aromatic compound. These molecules find extensive application in various fields due to their unique chemical properties.

Typically, C-nitro compounds exhibit high reactivity and can be employed as intermediates in organic synthesis for the production of pharmaceuticals, dyes, explosives, and other chemical products. They are also used in analytical chemistry as chromogenic reagents and in catalysis as Lewis acids or nucleophiles.

Structurally, these compounds can be linear, branched, or cyclic, depending on their carbon chain configuration. The presence of the nitro group significantly influences the physical properties such as melting point, boiling point, and solubility, making them versatile for different applications. Furthermore, the introduction of a nitro group often results in an increase in molecular polarity, enhancing reactivity with certain functional groups.

In summary, C-nitro compounds are essential in various chemical processes due to their reactive nature and diverse structural possibilities, making them indispensable tools in both academic research and industrial settings.

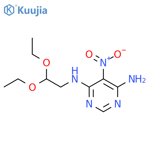

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

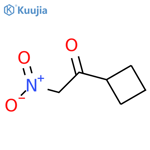

|

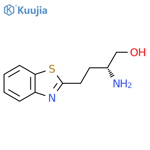

1-Cyclobutyl-2-nitroethan-1-one | 1314931-89-9 | C6H9NO3 |

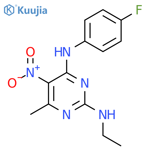

|

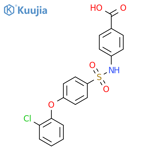

N2-ethyl-N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine | 1202983-00-3 | C13H14FN5O2 |

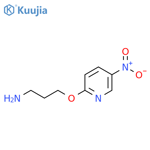

|

3-(5-nitropyridin-2-yl)oxypropan-1-amine | 1248676-42-7 | C8H11N3O3 |

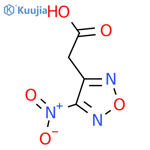

|

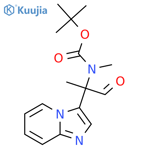

2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid | 186044-14-4 | C4H3N3O5 |

|

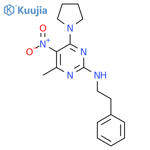

4-methyl-5-nitro-N-(2-phenylethyl)-6-(pyrrolidin-1-yl)pyrimidin-2-amine | 1203347-75-4 | C17H21N5O2 |

|

6-Nitrobenzo[c]isothiazole | 20712-11-2 | C7H4N2O2S |

|

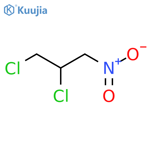

88947-51-7 | C3H5Cl2NO2 | |

|

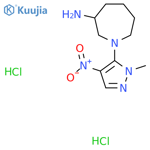

1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-amine dihydrochloride | 1363404-76-5 | C10H19Cl2N5O2 |

|

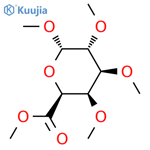

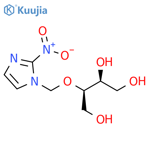

(2S,3R)-3-(2-Nitro-1H-imidazol-1-yl)methoxy-1,2,4-butanetriol | 161903-09-9 | C8H13N3O6 |

|

N4-(2,2-diethoxyethyl)-5-nitropyrimidine-4,6-diamine | 450344-72-6 | C10H17N5O4 |

Letteratura correlata

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

Fornitori consigliati

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati